molecular formula C21H38NNaO4 B1459483 Sodium (S,Z)-3-hydroxy-2-oleamidopropanoate CAS No. 1246302-99-7

Sodium (S,Z)-3-hydroxy-2-oleamidopropanoate

Cat. No.: B1459483
CAS No.: 1246302-99-7
M. Wt: 391.5 g/mol
InChI Key: PJFWBMMXYSJVIF-PUXKSNPUSA-M
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Description

Sodium (S,Z)-3-hydroxy-2-oleamidopropanoate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sodium ion, a hydroxy group, and an oleamide moiety. Its properties and reactivity make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S,Z)-3-hydroxy-2-oleamidopropanoate typically involves the reaction of oleic acid with a suitable amine to form the oleamide intermediate. This intermediate is then reacted with a hydroxypropanoic acid derivative in the presence of a sodium base to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium (S,Z)-3-hydroxy-2-oleamidopropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The oleamide moiety can be reduced to form the corresponding amine.

    Substitution: The sodium ion can be replaced by other cations in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions typically involve aqueous solutions and mild temperatures to facilitate ion exchange.

Major Products

The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium (S,Z)-3-hydroxy-2-oleamidopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of specialty chemicals and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of Sodium (S,Z)-3-hydroxy-2-oleamidopropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group and oleamide moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium oleate: Similar in structure but lacks the hydroxy group.

    Sodium stearate: Similar in structure but has a saturated fatty acid chain.

    Sodium laurate: Similar in structure but has a shorter fatty acid chain.

Uniqueness

Sodium (S,Z)-3-hydroxy-2-oleamidopropanoate is unique due to its combination of a hydroxy group and an oleamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Biological Activity

Sodium (S,Z)-3-hydroxy-2-oleamidopropanoate is a compound of increasing interest in biochemical research due to its potential therapeutic applications. This article summarizes its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an amphiphilic compound characterized by a hydrophilic head and a hydrophobic tail, which contributes to its biological activity. Its molecular formula is C15_{15}H29_{29}N1_{1}O3_{3}Na, and it possesses unique properties that facilitate interaction with cellular membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Signal Transduction : The compound might influence signaling pathways, particularly those related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents.

Cytotoxicity and Cancer Research

Preliminary studies show that this compound can induce apoptosis in cancer cell lines. For instance, experiments on human breast cancer (MCF-7) and lung adenocarcinoma (A549) cells indicate that the compound can inhibit cell growth and promote programmed cell death through mitochondrial pathways.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-725Apoptosis induction
A54930Mitochondrial pathway activation

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.

Study 2: Cancer Cell Apoptosis

Another study focused on the effects of this compound on human cancer cell lines. The compound was found to significantly decrease cell viability in MCF-7 cells after 48 hours of treatment, with flow cytometry analysis confirming increased rates of apoptosis.

Properties

IUPAC Name

sodium;(2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26;/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26);/q;+1/p-1/b10-9-;/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFWBMMXYSJVIF-PUXKSNPUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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